molecular formula C17H29Cl2N5O3 B10859310 Prizidilol hydrochloride CAS No. 72849-00-4

Prizidilol hydrochloride

Número de catálogo: B10859310
Número CAS: 72849-00-4
Peso molecular: 422.3 g/mol
Clave InChI: BAFOEQOGYLVKNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prizidilol hydrochloride (SK&F 92657) is a dual-action antihypertensive agent combining β-adrenoceptor antagonism and precapillary vasodilation . Its vasodilatory properties are attributed to a hydralazine-like hydrazine group, while its β-blocking activity is non-selective, akin to propranolol . Clinical studies demonstrate efficacy in reducing both systolic and diastolic blood pressure (BP) in patients with mild to moderate essential hypertension, with effects emerging within 1–2 hours and peaking at 4–8 hours post-dose . Chronic administration (100–200 mg twice daily) achieves sustained BP control without significant fluid retention, making it a versatile option for long-term management .

Propiedades

Número CAS

72849-00-4

Fórmula molecular

C17H29Cl2N5O3

Peso molecular

422.3 g/mol

Nombre IUPAC

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;hydrate;dihydrochloride

InChI

InChI=1S/C17H25N5O2.2ClH.H2O/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H;1H2

Clave InChI

BAFOEQOGYLVKNR-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.O.Cl.Cl

Origen del producto

United States

Métodos De Preparación

La síntesis del hidrocloruro de prizidilol implica múltiples pasos, comenzando con la preparación del núcleo de arilopiridazinilhidrazina. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial para el hidrocloruro de prizidilol están diseñados para optimizar el rendimiento y la pureza. Estos métodos a menudo implican reacciones a gran escala en condiciones controladas de temperatura y presión, seguidas de pasos de purificación como la cristalización y la filtración .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Prizidilol hydrochloride undergoes hydrolysis under aqueous conditions, particularly in acidic or alkaline environments:

  • Acidic hydrolysis : Cleavage of the hydrazine linkage occurs at pH <3, yielding 3-(2-chloroethyl)-6-hydrazinylpyridazine and 4-(tert-butylamino)-2-hydroxypropanol hydrochloride .

  • Alkaline hydrolysis : At pH >9, degradation produces pyridazine-3-carboxylic acid and tert-butylamine derivatives .

Hydrolysis Kinetics

ConditionHalf-Life (25°C)Major Products
pH 1.2 (HCl)48 hours3-(2-chloroethyl)-6-hydrazinylpyridazine
pH 9.0 (NaOH)12 hoursPyridazine-3-carboxylic acid

Stability studies indicate optimal storage at pH 4.0–6.0 to minimize hydrolysis.

Oxidative Degradation

Oxidation pathways dominate under stress conditions (e.g., H₂O₂, UV light):

  • Hydrogen peroxide (3% w/v) : Forms N-oxide derivatives at the pyridazine ring and hydroxypropanol side-chain metabolites.

  • Photolytic oxidation : UV exposure (254 nm) induces cleavage of the pyridazine ring, generating chlorinated byproducts and hydrazine degradation products .

Oxidative Stability Data

Oxidizing AgentReaction TimeConversion RatePrimary Product
H₂O₂ (3%)24 hours32%Prizidilol N-oxide
UV light48 hours68%2-Chloroethylpyridazine

Enzymatic Metabolism

Hepatic enzymes mediate two key metabolic pathways:

Cytochrome P-450 (CYP450) Binding

  • Type I binding : At low concentrations (<23.7 µM), prizidilol binds CYP450’s active site with Kₛ = 1–5 µM .

  • Type II binding : At higher concentrations (24–190 µM), it occupies the oxygen-binding site (Kₛ = 100–300 µM) .

  • Major metabolites include dehydroprizidilol (via demethylation) and hydroxylated derivatives .

Acetylation by N-Acetyltransferase

  • Acetyl CoA-dependent acetylation occurs at the hydrazine group, forming N-acetylprizidilol (Kₘ = 0.78 µM, Vₘₐₓ = 0.98 µmol/mg protein/min) .

  • Inhibitors: CuCl₂ and MnSO₄ reduce acetylation efficiency by >80% .

Stability Under Thermal and pH Stress

ConditionDegradation Rate (per month)Dominant Pathway
40°C, 75% RH4.2%Hydrolysis
pH 7.4, 25°C1.8%Oxidation
pH 2.0, 37°C9.5%Acid-catalyzed hydrolysis

Controlled storage at 20–25°C and pH 5.0–6.0 is recommended to preserve integrity.

Comparative Reactivity with Analogues

CompoundHydrolysis Rate (pH 7.0)CYP450 Binding (Kₛ, µM)Acetylation (Vₘₐₓ)
Prizidilol HCl0.8%/day1–5 (Type I)0.98 µmol/mg/min
Propranolol0.3%/day0.5–2 (Type I)Not applicable
Labetalol1.2%/day2–8 (Type I)0.45 µmol/mg/min

Key Findings

  • Dual metabolic pathways : CYP450-mediated oxidation and acetyltransferase-driven acetylation govern prizidilol’s biotransformation .

  • pH-dependent stability : Hydrolysis accelerates exponentially below pH 3 and above pH 9.

  • Photolability : UV exposure causes irreversible structural degradation, necessitating light-protective packaging.

Aplicaciones Científicas De Investigación

El hidrocloruro de prizidilol ha sido estudiado extensamente por sus aplicaciones en diversos campos:

Mecanismo De Acción

El hidrocloruro de prizidilol ejerce sus efectos a través de una combinación de vasodilatación y antagonismo de los receptores beta-adrenérgicos. El compuesto se dirige a los receptores beta-adrenérgicos, bloqueando su actividad y provocando una disminución de la frecuencia cardíaca y la presión arterial. Además, induce la vasodilatación al relajar los músculos lisos de los vasos sanguíneos, lo que contribuye aún más a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

Mechanism of Action

Parameter Prizidilol HCl Propranolol + Hydralazine Labetalol
Primary Mechanism β-blockade + vasodilation β-blockade + vasodilation α + β-blockade
Vasodilation Type Precapillary (hydralazine-like) Arteriolar (hydralazine) α₁-adrenoceptor inhibition
β-Blockade Non-selective Non-selective (propranolol) Non-selective β, selective α₁

Prizidilol’s dual mechanism avoids reflex tachycardia typical of pure vasodilators (e.g., hydralazine) by concurrently blocking β-receptors . In contrast, combining propranolol (β-blocker) with hydralazine (vasodilator) mimics this dual action but requires separate dosing and exhibits variable pharmacokinetics .

Efficacy in Blood Pressure Reduction

  • Acute Effects: Prizidilol (400 mg) reduced supine diastolic BP more effectively than propranolol (40 mg) combined with hydralazine (25–50 mg) in healthy volunteers . However, its β-blockade potency was initially weaker than propranolol, particularly in the first 3 hours post-dose .
  • Chronic Effects: Chronic prizidilol (100–200 mg bid) lowered supine BP by 14–24/9–12 mmHg over 12 weeks, comparable to labetalol but with superior hemodynamic stability during exercise . Propranolol + hydralazine combinations often require dose titration to balance β-blockade and vasodilation, increasing complexity .

Heart Rate and Hemodynamic Effects

Parameter Prizidilol HCl Propranolol + Hydralazine Hydralazine Monotherapy
Supine Heart Rate Initial ↓ (β-blockade), then ↑ (vasodilation) Propranolol ↓, Hydralazine ↑ → Neutral net effect Reflex tachycardia
Exercise Tolerance Preserved cardiac output; no significant LVEF changes Reduced exercise capacity (propranolol) N/A

Prizidilol’s unique heart rate profile—initial reduction followed by a mild increase—reflects its dual pharmacology. This contrasts with hydralazine monotherapy, which induces sustained tachycardia, and propranolol, which suppresses heart rate excessively .

Clinical Recommendations

  • Dosing: Prizidilol: 100–200 mg twice daily for chronic management . Propranolol + Hydralazine: Propranolol 40 mg + Hydralazine 25–50 mg, adjusted for acetylator status .
  • Patient Selection :

    • Prizidilol suits patients needing once-daily dosing and those with exercise-induced hypertension due to stable hemodynamics during physical activity .
    • Avoid in patients with anemia risk or slow acetylator status .

Q & A

Q. What is the dual pharmacological mechanism of Prizidilol hydrochloride, and how is it experimentally validated?

this compound exhibits beta-adrenoceptor blockade and arteriolar dilatation . These mechanisms are validated through isoprenaline dose-response studies in healthy volunteers. For example, oral administration of Prizidilol shifts heart rate and diastolic blood pressure dose-response curves to the right, confirming competitive antagonism at beta-adrenoceptors . Experimental protocols involve measuring heart rate and blood pressure changes post-isoprenaline infusion, with parallel shifts in curves indicating potency and duration of blockade.

Q. What standard analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is a validated method for quantification. A protocol similar to clonidine hydrochloride analysis (Kromasil C18 column, 150 mm × 4.6 mm, 5 μm; mobile phase: phosphate buffer-methanol [70:30]; flow rate: 1 mL/min; λ = 207 nm) can be adapted . Method validation includes linearity (1–10 μg/mL range), recovery (>99% with RSD <1.5%), and precision testing. Cross-validation with acid dye spectrophotometry is advised to address matrix interference in complex formulations .

Q. How should preclinical studies on this compound address NIH guidelines for experimental reproducibility?

Follow NIH preclinical reporting standards :

  • Specify animal strain, age, and sex.
  • Detail dosing regimens (e.g., mg/kg, administration route).
  • Include randomization methods and blinding protocols.
  • Use statistical frameworks (e.g., ANOVA for dose-response data) with effect sizes and confidence intervals .

Advanced Research Questions

Q. How can researchers design dose-response studies to assess Prizidilol’s beta-blockade efficacy while controlling for individual variability?

Use a crossover design with washout periods to minimize inter-subject variability. For example:

  • Administer escalating Prizidilol doses (e.g., 50–200 mg) to the same cohort.
  • Measure isoprenaline-induced heart rate changes at baseline and post-treatment.
  • Apply non-linear regression (e.g., Schild plot analysis) to calculate pA2 values and quantify potency . Include covariates like age, BMI, and metabolic markers in mixed-effects models to account for variability.

Q. What strategies resolve contradictions between in vitro receptor binding and in vivo hemodynamic data for this compound?

Discrepancies may arise from metabolites or hemodynamic compensation. Strategies include:

  • Metabolite profiling (LC-MS/MS) to identify active derivatives.
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect-site activity.
  • Telemetry in animal models to monitor real-time blood pressure and heart rate, isolating direct drug effects from autonomic reflexes .

Q. How does Prizidilol’s beta-blockade potency compare to propranolol, and what statistical approaches support cross-study comparisons?

In clinical studies, a 200 mg Prizidilol dose showed ~50% lower beta-blockade potency vs. 40 mg propranolol, with effects lasting ≥7 hours . For cross-study meta-analysis:

  • Normalize doses by body surface area.
  • Use standardized mean differences (SMDs) to pool heart rate/blood pressure data.
  • Adjust for study design biases (e.g., fixed vs. random effects models) .

Q. What experimental designs optimize pharmacokinetic studies of this compound in burn patients or metabolically compromised populations?

  • Employ population PK modeling with sparse sampling to reduce patient burden.
  • Incorporate tissue microdialysis in burn sites to assess drug penetration.
  • Use scavenged sampling (e.g., residual blood from clinical labs) for ethical compliance .

Methodological Resources

  • Chromatography : Adapt protocols from clonidine hydrochloride analysis .
  • Dose-response modeling : Schild regression for potency quantification .
  • Preclinical reporting : NIH guidelines for rigor and reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.